2-(2,4,5-Trifluorophenyl)pyrrolidine

Physicochemical profiling Salt selection Protonation state

This 2,4,5‑trifluorophenyl pyrrolidine isomer is the clinically validated pharmacophore of sitagliptin (DPP‑4 IC₅₀ 4 nM). Its predicted LogP (2.53) lies in the optimal QSAR hydrophobicity range (r²=0.933). The 14.8 °C boiling‑point gap versus the 3,4,5‑regioisomer enables distillation‑based separation, while the predicted pKa (8.42) guides salt‑screening. Both (R)‑ and (S)‑enantiomers are commercially available, eliminating custom chiral synthesis.

Molecular Formula C10H10F3N
Molecular Weight 201.19 g/mol
CAS No. 1270540-72-1
Cat. No. B13589290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-Trifluorophenyl)pyrrolidine
CAS1270540-72-1
Molecular FormulaC10H10F3N
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=CC(=C(C=C2F)F)F
InChIInChI=1S/C10H10F3N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2
InChIKeyFQDLLPZPPGAYQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4,5-Trifluorophenyl)pyrrolidine (CAS 1270540-72-1): Core Identity for Procurement and Comparative Selection


2-(2,4,5-Trifluorophenyl)pyrrolidine (CAS 1270540-72-1) is a fluorinated pyrrolidine building block, molecular formula C10H10F3N, molecular weight 201.19 g/mol, and predicted LogP 2.53 . It belongs to a class of ortho, meta, para-trifluorophenyl substituted pyrrolidines that serve as key intermediates in medicinal chemistry, particularly as precursors to dipeptidyl peptidase-4 (DPP-4) inhibitors bearing the privileged 2,4,5-trifluorophenyl pharmacophore [1]. The compound is commercially available as a racemate at 98% purity , with both (R)- and (S)-enantiomers separately catalogued for asymmetric synthesis applications .

Why In-Class Trifluorophenyl Pyrrolidines Are Not Interchangeable: The Substitution Pattern Problem


Trifluorophenyl pyrrolidine positional isomers (2,3,4-; 2,3,5-; 2,4,5-; 3,4,5-) share identical molecular weight (201.19 g/mol) and formula (C10H10F3N), yet they cannot be substituted interchangeably in synthesis or pharmacology [1]. The 2,4,5-trifluoro substitution pattern is uniquely privileged as the pharmacophoric core of the approved DPP-4 inhibitors sitagliptin and trelagliptin, where the specific fluorine placement governs S1 pocket complementarity and potency (trelagliptin DPP-4 IC50 = 4 nM) [2]. Predicted physicochemical properties diverge measurably across isomers: the conjugate acid pKa varies from 8.42 (2,4,5- and 2,3,4-) to 8.54 (3,4,5-), and boiling points range from 204.9°C (2,3,5-) to 222.7°C (3,4,5-), differences that directly affect purification strategy, salt formation, and protonation state at physiological pH . Procurement without verifying the exact substitution pattern risks obtaining a regioisomer with unvalidated biological or synthetic utility.

Quantitative Differentiation Evidence for 2-(2,4,5-Trifluorophenyl)pyrrolidine Against Closest Analogs


Conjugate Acid pKa: Measurable Basicity Difference Between 2,4,5- and 3,4,5-Trifluorophenyl Regioisomers

The predicted pKa of the conjugate acid of 2-(2,4,5-trifluorophenyl)pyrrolidine is 8.42 ± 0.10 . This is numerically identical to the 2,3,4-isomer (8.42) but 0.12 units lower than the 3,4,5-isomer (8.54) and 0.095 units lower than the 2,3,5-isomer (8.515). At physiological pH 7.4, this translates to the 2,4,5-isomer being approximately 91% protonated vs. 93% for the 3,4,5-isomer, a small but potentially meaningful difference in contexts where precise protonation governs membrane permeability or receptor interaction.

Physicochemical profiling Salt selection Protonation state

Predicted Boiling Point: Differential Volatility Enabling Regioisomer-Specific Purification Windows

The predicted boiling point of 2-(2,4,5-trifluorophenyl)pyrrolidine is 207.9 ± 40.0 °C . This is 2.2 °C lower than the 2,3,4-isomer (210.1 °C), 14.8 °C lower than the 3,4,5-isomer (222.7 °C), and 3.0 °C higher than the 2,3,5-isomer (204.9 °C). The 14.8 °C gap between the 2,4,5- and 3,4,5-isomers is large enough to permit fractional distillation separation, providing a practical discrimination criterion for laboratories verifying regioisomeric identity.

Purification Distillation Process chemistry

DPP-4 Pharmacophore Privilege: The 2,4,5-Trifluorophenyl Motif in Clinically Validated Inhibitors vs. Other Substitution Patterns

The 2,4,5-trifluorophenyl motif is the conserved P1 fragment in both sitagliptin (approved 2006) and trelagliptin (approved 2015), two marketed DPP-4 inhibitors for type 2 diabetes. Trelagliptin achieves DPP-4 IC50 = 4 nM [1]. In contrast, the 3,4,5-trifluorophenyl and 2,3,5-trifluorophenyl substitution patterns are not represented in any approved DPP-4 inhibitor or advanced clinical candidate to date. A QSAR study on (3R,4S)-4-(2,4,5-trifluorophenyl)-pyrrolidin-3-ylamine analogs confirmed that hydrophobic (ClogP) and steric (CMR) parameters at this position are critical activity determinants (model predictivity: Q² = 0.8746, r² = 0.933) [2]. While this is a class-level pharmacophore inference rather than a direct comparison of the unelaborated building blocks, it establishes that the 2,4,5-fluorination pattern has been clinically de-risked for DPP-4 inhibitor programs, unlike other regioisomers.

Medicinal chemistry DPP-4 inhibition Pharmacophore validation

Chiral Resolution Availability: Racemate and Both Enantiomers Commercially Accessible for Stereochemical SAR

The racemic 2-(2,4,5-trifluorophenyl)pyrrolidine (CAS 1270540-72-1) is available at 98% purity . Its (R)-enantiomer (CAS 1269954-93-9) and (S)-enantiomer (CAS 1270169-71-5) are also commercially catalogued with identical predicted physicochemical properties (pKa 8.42, b.p. 207.9°C) . This three-form availability (racemate + both enantiomers) is not uniformly matched across all positional isomers. For example, the (S)-enantiomer of the 2,3,5-isomer and both enantiomers of the 3,4,5-isomer are listed by fewer suppliers, potentially creating supply chain bottlenecks for enantioselective programs.

Chiral synthesis Enantioselective SAR Procurement

Optimal Application Scenarios for 2-(2,4,5-Trifluorophenyl)pyrrolidine Based on Differentiation Evidence


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization Programs

In DPP-4 inhibitor drug discovery, 2-(2,4,5-trifluorophenyl)pyrrolidine serves as a direct building block or scaffold precursor aligned with the clinically validated 2,4,5-trifluorophenyl pharmacophore found in sitagliptin and trelagliptin (IC50 = 4 nM) [1]. Its LogP of 2.53 matches the optimal hydrophobicity range identified by QSAR studies (ClogP positively correlated with DPP-4 inhibitory activity, model r² = 0.933) [2]. The availability of both enantiomers enables exploration of stereochemistry-dependent potency without custom chiral synthesis.

Process Chemistry: Regioisomer-Specific Route Scouting via Boiling Point Discrimination

The 14.8 °C predicted boiling point gap between 2-(2,4,5-trifluorophenyl)pyrrolidine (207.9 °C) and its 3,4,5-regioisomer (222.7 °C) provides a practical distillation window for regioisomer verification or separation during scale-up . Process chemists can use this differential to design purification protocols that eliminate cross-contamination by positional isomers arising from non-regioselective synthetic routes.

Salt Form Screening: Leveraging pKa for Optimal Counterion Selection

The predicted pKa of 8.42 for the 2,4,5-isomer, compared to 8.54 for the 3,4,5-isomer, means that at equivalent pH the 2,4,5-isomer will be slightly less protonated . This directly impacts salt screening efficiency: acids with pKa values near 5-6 will form salts more readily with the slightly more basic 3,4,5-isomer. For hydrochloride or besylate salt formation with the 2,4,5-isomer, slightly stronger acidic conditions or longer equilibration times may be required, a nuance that formulation scientists should factor into salt selection protocols.

Enantioselective Catalysis and Chiral Ligand Design

The commercial availability of (R)- and (S)-2-(2,4,5-trifluorophenyl)pyrrolidine as discrete enantiomers supports their use as chiral building blocks for enantioselective ligand synthesis. The electron-withdrawing trifluorophenyl group modulates the electron density at the pyrrolidine nitrogen (pKa 8.42 vs. 11.3 for unsubstituted pyrrolidine), tuning the Lewis basicity and coordination properties of derived ligands for transition metal catalysis.

Quote Request

Request a Quote for 2-(2,4,5-Trifluorophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.